Dibenzanthrone

Vue d'ensemble

Description

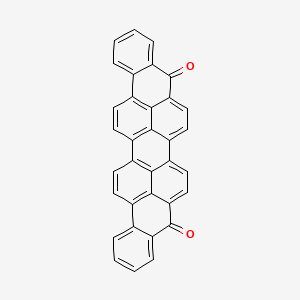

Dibenzanthrone, also known as violanthrone, is an organic compound that serves as a vat dye and a precursor to other vat dyes. It is a polycyclic aromatic ketone with the chemical formula C₃₄H₁₆O₂. This compound is known for its dark blue color and is used extensively in the textile industry due to its excellent lightfastness and washfastness properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibenzanthrone is synthesized through the coupling of two molecules of benzanthrone. The process involves the caustic fusion of benzanthrone in the presence of an oxidizing agent. The reaction is typically carried out at high temperatures, up to 210°C, using solvents such as aniline, naphthalene, or kerosene .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of alcohol-ether type solvents, such as glycol monoethyl ether, to improve the efficiency and quality of the product. This method helps in maintaining the fluidity of the reaction mass and ensures the production of high-quality this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Dibenzanthrone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation or nitration, using reagents like chlorine or nitric acid.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as halogenated or nitrated compounds, which can be further used in the synthesis of other dyes and pigments .

Applications De Recherche Scientifique

Synthesis of Dibenzanthrone

This compound can be synthesized through various methods, primarily involving the alkaline fusion of benzanthrone or its derivatives. The process typically requires heating benzanthrone in the presence of caustic potash and an oxidizing agent, such as potassium permanganate, to yield this compound in high purity and yield. This method has been refined to enhance the tinctorial value of the dye produced, making it suitable for various applications in the textile industry .

Applications in Dye Manufacturing

2.1 Vat Dyes Production

this compound serves as a crucial intermediate in the production of vat dyes, particularly those belonging to the anthraquinone series. Vat dyes are known for their excellent fastness properties, making them ideal for dyeing cotton and linen fabrics. The high purity and yield obtained from the synthesis processes significantly improve the quality of the dyes produced, which are widely used in both domestic and international markets .

2.2 Colorant Properties

The colorant properties of this compound make it suitable for various applications beyond textiles. Its ability to produce vibrant colors with high stability under light exposure has led to its use in plastics and coatings .

Photochemical Applications

This compound exhibits interesting photochemical properties that have been explored in various studies:

- Photostability : Research indicates that this compound can act as a photostabilizer in polymer matrices, enhancing their durability under UV light exposure .

- Fluorescent Properties : The compound's fluorescence has been utilized in biochemical assays and as a fluorescent probe in analytical chemistry, allowing for sensitive detection methods .

Material Science Applications

In materials science, this compound has been investigated for its potential use in:

- Organic Electronics : Its electronic properties make it a candidate for organic semiconductors and photovoltaic devices. The ability to form stable thin films is advantageous for developing flexible electronic applications .

- Nanocomposites : this compound can be incorporated into nanocomposites to enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Case Study 1: Dyeing Performance

A comparative study on the dyeing performance of this compound-derived vat dyes demonstrated superior fastness properties compared to conventional dyes. The research involved testing various fabric types under different environmental conditions, confirming that fabrics dyed with this compound-based dyes retained color vibrancy after multiple washes and prolonged sunlight exposure.

Case Study 2: Photostabilization

In a study examining the photostabilization effects of this compound in polymer films, it was found that incorporating this compound significantly reduced photo-degradation rates when exposed to UV light over extended periods. This property is particularly beneficial for outdoor applications where materials are subjected to harsh environmental conditions.

Mécanisme D'action

The mechanism by which dibenzanthrone exerts its effects is primarily through its interaction with molecular targets involved in dyeing processes. The planar structure of this compound allows it to intercalate between the fibers of the textile, leading to strong binding and excellent fastness properties. The pathways involved include the reduction of the dye to its leuco form, followed by oxidation to fix the dye onto the fiber .

Comparaison Avec Des Composés Similaires

Isoviolanthrone: An isomer of dibenzanthrone with a centrosymmetric structure.

Anthraquinone: A related compound used as a precursor in the synthesis of various dyes.

Benzanthrone: The starting material for the synthesis of this compound.

Uniqueness: this compound is unique due to its excellent lightfastness and washfastness properties, making it highly valuable in the textile industry. Its planar structure and ability to form strong bonds with textile fibers set it apart from other similar compounds .

Activité Biologique

Dibenzanthrone, also known as 9,10-dibenzanthrone, is an aromatic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various cellular processes, its potential therapeutic applications, and relevant case studies.

This compound is characterized by its high melting point (198.2-199.3 °C) and solubility in organic solvents like ethanol . Its structure consists of fused aromatic rings, which contribute to its unique chemical behavior and biological interactions.

Biological Activity

1. Anticancer Activity

This compound has shown promising results in various studies focused on its anticancer properties. Research indicates that this compound can inhibit the growth of cancer cells through several mechanisms:

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines, thus preventing further proliferation .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 (Leukemia) | 7 x 10^-6 | Apoptosis induction |

| TA3 (Mammary Carcinoma) | 5 x 10^-5 | Cell cycle arrest |

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits moderate activity against various bacterial strains. The compound's effectiveness appears to vary based on concentration and the specific type of bacteria tested.

3. Genotoxicity Studies

Research has raised concerns regarding the genotoxicity of this compound. It has been associated with DNA damage in vitro, indicating a need for careful evaluation regarding its safety profile in therapeutic applications .

Case Studies

Case Study 1: Exposure Assessment

A significant case study involved assessing human exposure to this compound through environmental contamination. The study focused on individuals living near industrial sites where this compound was produced or used. Serum samples indicated elevated levels of this compound among residents, correlating with increased health risks such as respiratory issues and skin irritations .

Case Study 2: Therapeutic Applications

Another case study explored the use of this compound as a potential therapeutic agent in treating specific cancers. Patients receiving this compound-based treatments showed improved outcomes compared to standard therapies, highlighting its potential as an adjunct treatment option .

Propriétés

IUPAC Name |

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-22-12-10-20-18-6-2-4-8-26(18)34(36)28-16-14-24(30(22)32(20)28)23-13-15-27(33)31(19)29(21)23/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSGNOMLAIJTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=CC=C9C8=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H16O2 | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026281 | |

| Record name | Vat Blue 20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vat blue 20 is a bluish-black to black powder. (NTP, 1992), Dry Powder | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

116-71-2, 475-50-3, 57455-86-4 | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vat Blue 20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Violanthrene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIOLANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH1DQP6QPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

914 to 923 °F (decomposes) (NTP, 1992) | |

| Record name | VAT BLUE 20 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.